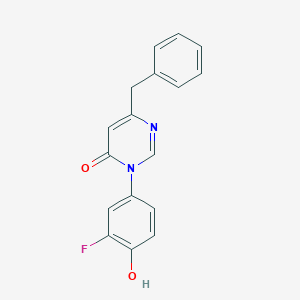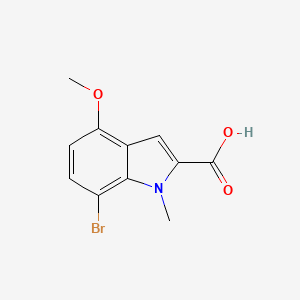![molecular formula C10H16FNO B13887027 ((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, a cyclopropane ring, and a pyrrolizine moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the fluorine atom. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and fluorine chemistry.
Biology
In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the design of fluorinated pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical processes.
Mecanismo De Acción
The mechanism by which ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, while the spirocyclic structure may affect its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules and fluorinated alcohols. Examples are:
- Spiro[cyclopropane-1,2’-pyrrolizine] derivatives
- Fluorinated methanol analogs
Uniqueness
The uniqueness of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol lies in its combination of a spirocyclic structure with a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16FNO |
|---|---|
Peso molecular |
185.24 g/mol |
Nombre IUPAC |
[(2S,8S)-2-fluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H16FNO/c11-8-3-10(7-13)5-9(1-2-9)6-12(10)4-8/h8,13H,1-7H2/t8-,10+/m0/s1 |
Clave InChI |
SDSPOJZWCICBFZ-WCBMZHEXSA-N |
SMILES isomérico |
C1CC12C[C@]3(C[C@@H](CN3C2)F)CO |
SMILES canónico |
C1CC12CC3(CC(CN3C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


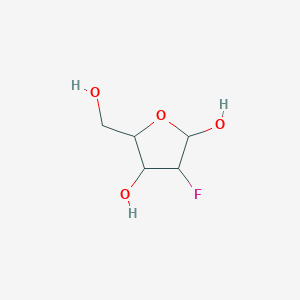
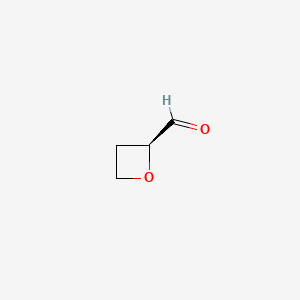
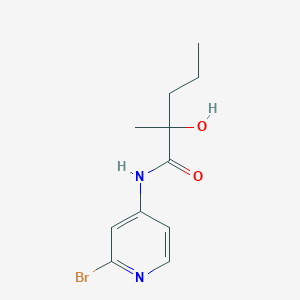
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
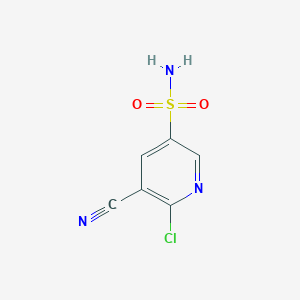

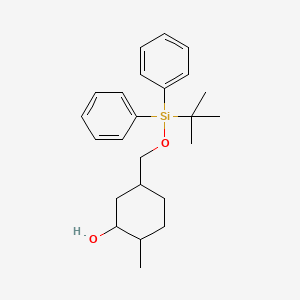
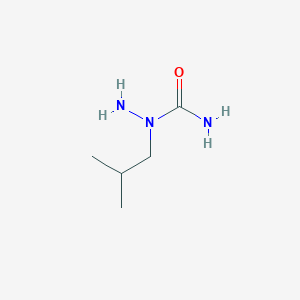
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
